4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-13(4-6-14)16(21)20-17-19-15(11-23-17)12-7-9-18-10-8-12/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMHEXICVDMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally, the attachment of the ethylthio group and benzamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial activities. For instance, derivatives similar to 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially serving as alternatives to traditional antibiotics in the face of rising drug resistance .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In particular, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, making them promising candidates for further development .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, research has highlighted the anti-inflammatory effects of thiazole-containing compounds. Certain derivatives have been shown to reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiazole Ring : The initial step often involves the reaction between appropriate thioketones and aldehydes or ketones to form the thiazole core.
- Pyridine Substitution : Subsequent steps may involve introducing the pyridine group through nucleophilic substitution reactions.
- Final Coupling : The final product is usually obtained by coupling the thiazole derivative with an amine or amide precursor.
Case Studies
- Antimicrobial Activity Evaluation :
- Anticancer Screening :
- Inflammation Models :
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the pyridinyl-thiazolyl moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: A similar compound with a thiazole and pyridine moiety but lacking the ethylthio and benzamide groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another related compound with a triazole ring instead of a thiazole ring.
Uniqueness
4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to the presence of the ethylthio group, which can undergo specific chemical reactions, and the combination of the pyridinyl-thiazolyl moiety with the benzamide core, which can provide distinct biological and chemical properties.
Biological Activity
4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicine, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, an ethylthio group, and a pyridine moiety, which contribute to its biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives. The compound this compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 31.25 µg/mL |
| Reference Drug | Ampicillin | 16 µg/mL |
The results indicate that the compound has comparable activity to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
Research indicates that thiazole derivatives can act as potent anticancer agents. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation effectively.
Case Study:
A study involving the evaluation of thiazole derivatives against breast cancer cell lines (MCF-7 and SK-BR-3) revealed that compounds similar to this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin. The mechanism involved the inhibition of key signaling pathways associated with cancer cell survival .
Table 2: Anticancer Activity Against Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Doxorubicin | MCF-7 | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the thiazole moiety contributes to binding with enzymes or receptors involved in disease pathways, while the ethylthio and pyridine groups enhance solubility and bioavailability .
Q & A
Q. What are the optimal synthetic routes for 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization to form the thiazole core and coupling of the benzamide moiety. For example:
- Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis (e.g., using bromopyruvate) .
- Benzamide coupling : Amide bond formation using 4-(ethylthio)benzoyl chloride and the 4-(pyridin-4-yl)thiazol-2-amine intermediate under basic conditions (e.g., pyridine or DIPEA) .
- Yield optimization : Use anhydrous solvents, controlled temperature (0–5°C for sensitive steps), and purification via column chromatography or recrystallization. Reported yields for analogous compounds range from 39% to 90%, depending on substituent steric effects .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assign signals for the ethylthio group (~δ 1.3–1.5 ppm for CH3, δ 2.5–3.0 ppm for SCH2), pyridinyl protons (δ 7.5–8.5 ppm), and thiazole C=S (δ 165–170 ppm in 13C-NMR) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C17H16N3OS2: 342.0732) with <5 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., adenosine-related targets) at 10 μM concentration in triplicate, using fluorescence-based ADP-Glo™ kits. IC50 values for analogous benzamide-thiazoles range from 0.5–50 μM .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (HeLa, MCF-7) with 24–72 hr exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylthio vs. methylthio or pyridinyl vs. phenyl) impact target binding affinity?
Methodological Answer:
- SAR studies : Replace the ethylthio group with bulkier alkylthio groups (e.g., isopropyl) to assess hydrophobic interactions. For pyridinyl substitution, compare 4-pyridinyl (as in the parent compound) with 2-pyridinyl analogs. In adenosine A2A receptor binding assays, 4-pyridinyl derivatives showed 3-fold higher affinity (Ki = 0.8 μM) than phenyl-substituted analogs (Ki = 2.4 μM) .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonds between the pyridinyl nitrogen and conserved residues (e.g., Lys168 in A2A) .
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?
Methodological Answer:
- Solubility assessment : Measure logP via shake-flask method (predicted logP ≈ 2.5 for this compound). Poor solubility (<10 μM in PBS) may limit cellular uptake. Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) for 30–60 min. If rapid degradation occurs (t1/2 < 15 min), consider prodrug strategies (e.g., esterification of the benzamide) .
Q. What computational strategies are effective for predicting off-target effects?
Methodological Answer:
- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to compare the compound’s structure against known ligands in ChEMBL. For example, thiazole-benzamides often cross-react with kinases (e.g., ROCK1/2) and carbonic anhydrases .
- Molecular dynamics simulations : Run 100-ns simulations in GROMACS to evaluate binding mode stability. Focus on RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
